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Compound of Interest

Compound Name: 2002-H20

Cat. No.: B1663990 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Compound 2002-H20, also known by its chemical name 4-amino-N-[3-(2-benzoxazolyl)-4-

hydroxyphenyl]-benzamide, has been identified as a molecule with significant potential in the

context of Alzheimer's disease research.[1][2] This technical guide provides a comprehensive

overview of the available scientific data on 2002-H20, focusing on its binding affinity, primary

biological targets, and its mechanism of action. The information is compiled from peer-reviewed

literature and chemical databases to serve as a foundational resource for researchers in

neurodegenerative diseases and drug discovery.
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Property Value Reference

IUPAC Name

4-amino-N-[3-(2-

benzoxazolyl)-4-

hydroxyphenyl]-benzamide

[1]

CAS Number 351520-91-7 [1]

Molecular Formula C₂₀H₁₅N₃O₃ [1]

Molecular Weight 345.35 g/mol [1]

Primary Target
Amyloid-β (Aβ) peptide,

specifically Aβ42
[3][4]

Mechanism of Action

Promotes Aβ fibril formation,

reducing toxic oligomer

species

[3][5]

Binding Affinity and Target Interaction
While direct quantitative binding affinity data such as dissociation constants (Kd) or inhibition

constants (Ki) for the interaction between 2002-H20 and amyloid-beta (Aβ) are not extensively

reported in the public domain, its binding to Aβ has been qualitatively confirmed through small

molecule microarray (SMM) screening.[3][5] This high-throughput method identified 2002-H20
as a compound that reproducibly binds to fluorescently labeled Aβ40.[3]

Computational studies using replica exchange molecular dynamics simulations have explored

the binding of 2002-H20 to Aβ17-42 trimers. These in silico models suggest that while 2002-
H20 does interact with Aβ, it may have a lower binding affinity compared to other known Aβ-

binding small molecules like Nqtrp, curcumin, EGCG, and resveratrol.[6] The docking studies

predicted that these small molecules preferentially bind to the central hydrophobic core (CHC)

of the Aβ peptide, a region known to be critical for aggregation.[6][7]

The primary biological target of 2002-H20 is the amyloid-beta (Aβ) peptide, particularly the

aggregation-prone 42-amino acid isoform (Aβ42).[3][4] Aβ aggregation is a central pathological

hallmark of Alzheimer's disease, progressing from soluble monomers to toxic oligomers and

eventually to insoluble fibrils that form amyloid plaques.
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Mechanism of Action: A Counterintuitive Approach
Contrary to many therapeutic strategies that aim to inhibit Aβ aggregation, 2002-H20 appears

to exert its protective effects through a counterintuitive mechanism: the promotion of Aβ

fibrillization.[3][5] The prevailing hypothesis is that soluble, intermediate Aβ oligomers are the

most cytotoxic species. By accelerating the conversion of these toxic oligomers into more

stable, less toxic amyloid fibrils, 2002-H20 effectively reduces the concentration of the harmful

oligomeric species.[3] This mode of action is supported by multiple experimental findings.

Cytotoxicity Rescue
In cell-based assays using PC12 cells, a common model for neuronal studies, 2002-H20
demonstrated a dose-dependent ability to rescue cells from Aβ42-induced toxicity.[3] At

concentrations of 12.5 µM and higher, the compound showed a statistically significant increase

in cell viability in the presence of toxic Aβ42.[3] Notably, 2002-H20 itself did not exhibit any

cytotoxic effects on the PC12 cells.[3]

Concentration of 2002-H20
Effect on PC12 Cell Viability (in the
presence of Aβ42)

≤ 3.13 µM Ineffective

6.25 µM
Beginning of dose-dependent increase in cell

viability

≥ 12.5 µM Statistically significant rescue of PC12 cells

100 µM
Greatest improvement, with cell viability

increased to 65% of control

Data summarized from literature.[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below

are summaries of the key experimental protocols used to characterize the binding and activity

of 2002-H20.
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Small Molecule Microarray (SMM) for Aβ Binding
This high-throughput screening method was employed to identify small molecules that bind to

the Aβ peptide from a large compound library.

Microarray Preparation

Screening Process Data Analysis

Small Molecule Library Covalent Immobilization
on Glass Slides

Printing

Incubation with
Microarray

Fluorescently Labeled
Aβ Peptide

Washing to Remove
Unbound Peptide Fluorescence Scanning Hit Identification

(e.g., 2002-H20)

Signal Analysis

Click to download full resolution via product page

Small Molecule Microarray (SMM) Workflow

Protocol Summary:

A library of small molecules is covalently printed onto the surface of glass slides.

The microarray slides are incubated with a solution containing fluorescently labeled Aβ

peptide.

After incubation, the slides are washed to remove any unbound Aβ.

The slides are then scanned using a fluorescence scanner to detect spots where the labeled

Aβ has bound to an immobilized compound.

Compounds that show a consistent and significant fluorescent signal, such as 2002-H20, are

identified as "hits."[3]

Aβ42-Induced Cytotoxicity Assay in PC12 Cells
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This assay is used to determine the ability of a compound to protect cells from the toxic effects

of Aβ42.
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Viability Measurement
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(various concentrations)
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Aβ42-Induced Cytotoxicity Assay Workflow

Protocol Summary:

PC12 cells are cultured and seeded into 96-well plates.

The cells are pre-treated with varying concentrations of 2002-H20 for a specified period.

Aggregated Aβ42 is then added to the wells to induce cytotoxicity.

After a 24-hour incubation period, a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-

yl)-2,5-diphenyltetrazolium bromide) is added.

Viable cells metabolize MTT into a colored formazan product, which is then solubilized.

The absorbance of the solution is measured, with higher absorbance correlating to greater

cell viability.[3]

Congo Red Binding Assay
This spectrophotometric assay is used to detect the presence of amyloid fibrils, which have a

characteristic β-sheet structure that binds to the Congo red dye.

Protocol Summary:

A solution of Congo red is prepared in a suitable buffer (e.g., phosphate buffer with NaCl).

The baseline absorbance spectrum of the Congo red solution is measured.

The Aβ sample (incubated with or without 2002-H20) is added to the Congo red solution.

After a short incubation, the absorbance spectrum is measured again.

A characteristic shift in the absorbance maximum (e.g., to ~540 nm) and an increase in

absorbance upon binding to amyloid fibrils are indicative of fibril formation.[3]

Transmission Electron Microscopy (TEM)
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TEM is a high-resolution imaging technique used to directly visualize the morphology of Aβ

aggregates.

Protocol Summary:

A small aliquot of the Aβ sample (incubated with or without 2002-H20) is applied to a carbon-

coated copper grid.

The grid is then negatively stained with a heavy metal salt solution (e.g., uranyl acetate) to

enhance contrast.

After drying, the grid is imaged using a transmission electron microscope.

This allows for the visualization of different Aβ species, such as oligomers, protofibrils, and

mature fibrils, and enables the assessment of how 2002-H20 affects the aggregation

process.[3]

Signaling Pathway and Logical Relationships
The proposed mechanism of action for 2002-H20 can be visualized as a modulation of the Aβ

aggregation pathway.

Aβ Aggregation Pathway
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Proposed Mechanism of 2002-H20 Action

Conclusion
Compound 2002-H20 represents an intriguing small molecule with a unique mechanism for

mitigating amyloid-beta cytotoxicity. By binding to Aβ and accelerating its conversion from toxic

oligomeric species to more stable fibrils, it offers a novel therapeutic strategy for Alzheimer's

disease. While direct, quantitative binding affinity data remains to be fully elucidated, the

existing body of evidence from SMM, cell-based assays, and morphological studies provides a

strong foundation for its further investigation. This technical guide summarizes the current

understanding of 2002-H20 and provides detailed experimental context to aid future research

and development efforts in this promising area.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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